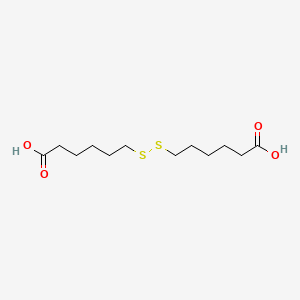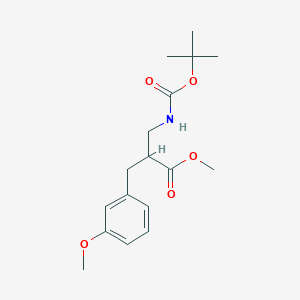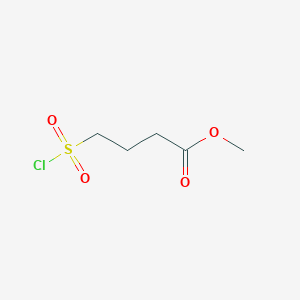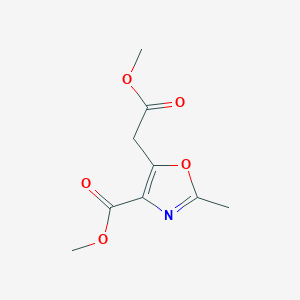
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Übersicht
Beschreibung
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that is used for various purposes, including pharmaceuticals, agrochemicals, and material science.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may contribute to the anti-inflammatory effects of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate.
Biochemical and Physiological Effects:
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes. Additionally, Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been shown to induce apoptosis (cell death) in cancer cells. It has also been shown to have antioxidant activity, which may contribute to its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been shown to have low toxicity, which makes it a safer option for lab experiments compared to other compounds. However, one limitation of using Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is its limited solubility in water, which may affect its bioavailability and make it more challenging to work with.
Zukünftige Richtungen
There are several future directions for the use and study of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate. One potential direction is the development of new pharmaceuticals and agrochemicals based on this compound. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate and its potential as an anti-inflammatory and anti-cancer agent. Furthermore, the development of new synthetic methods for Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate may lead to more efficient and cost-effective production of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been used in the development of new materials, including polymers and coatings.
Eigenschaften
IUPAC Name |
methyl 5-(2-methoxy-2-oxoethyl)-2-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-5-10-8(9(12)14-3)6(15-5)4-7(11)13-2/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOBBXNPVDOCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445378 | |
| Record name | Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate | |
CAS RN |
215808-73-4 | |
| Record name | Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



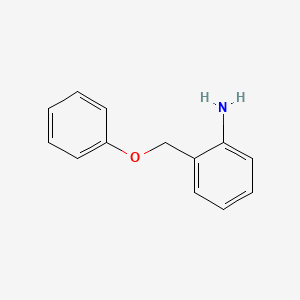
![(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid](/img/structure/B1610214.png)
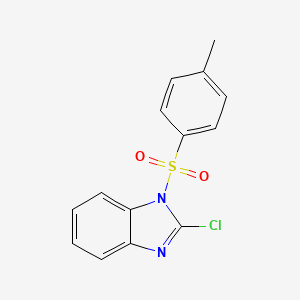

![Acetamide, N-[2-fluoro-4-(trifluoromethyl)phenyl]-](/img/structure/B1610219.png)
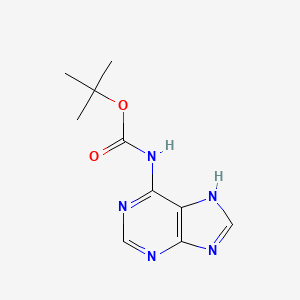
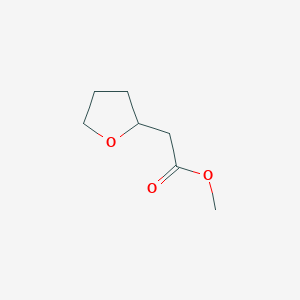
![[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B1610222.png)

